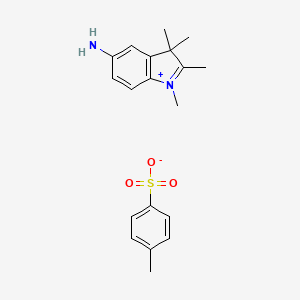
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate is a chemical compound with a molecular weight of 360.48 . It is used in various scientific research and has been documented in NMR, HPLC, LC-MS, UPLC, and more .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups . The compound contains an indolium group, which is a type of heterocyclic compound. The indolium group is substituted with various functional groups, including an amino group and several methyl groups .Aplicaciones Científicas De Investigación
Multiparticulate Systems in Drug Development
Multiparticulate systems containing derivatives of indolium and sulfonate compounds, such as 5-aminosalicylic acid (5-ASA), have shown promise in treating inflammatory bowel disease (IBD). These systems offer advantages like prolonged drug presence at the action site, improved drug bioavailability, and ease of administering large doses, which are crucial in IBD treatment (T. Bautzová, M. Rabišková, & A. Lamprecht, 2011).
Advances in Sulfonamide-based Medicinal Chemistry
Sulfonamide derivatives, sharing a functional group similar to the sulfonate part of the compound , have been extensively studied for their broad bioactive spectrum. These studies have led to the development of sulfonamide-based drugs with applications in treating various diseases, including microbial infections, cancer, and neurological disorders. This research area highlights the potential pharmaceutical applications of sulfonamide and indolium derivatives in developing new drugs with high activity and low toxicity (He Shichao et al., 2016).
Indole Synthesis Methodologies
The synthesis of indole derivatives, which is relevant to the indolium part of the compound, has been a significant area of interest due to indole alkaloids' diverse biological activities. Research in this field has focused on developing new methods for indole synthesis, offering insights into creating novel compounds with potential applications in drug development and other scientific research areas (D. Taber & Pavan K. Tirunahari, 2011).
Environment-friendly Alternatives for Industrial Processes
Research into sulfamic acid, related to the sulfonate group, as an environmentally friendly alternative for industrial cleaning and corrosion inhibition, underscores the importance of developing sustainable and less harmful chemicals for industrial applications. This area of study indicates the potential environmental benefits of researching and developing novel sulfonate derivatives for various industrial uses (C. Verma & M. Quraishi, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
4-methylbenzenesulfonate;1,2,3,3-tetramethylindol-1-ium-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.C7H8O3S/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYWOGMXNMOJFL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


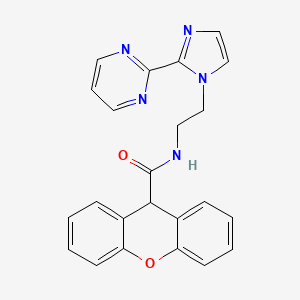
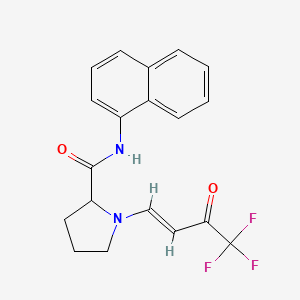
![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-3-phenylpropanoic acid](/img/structure/B2577877.png)
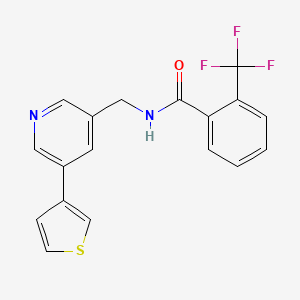
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)
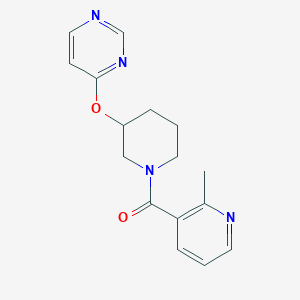
![3-Methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2577887.png)
![3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B2577888.png)

![5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2577893.png)
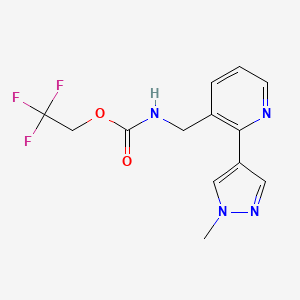
![4-{3-[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}thieno[3,2-c]pyridine](/img/structure/B2577896.png)